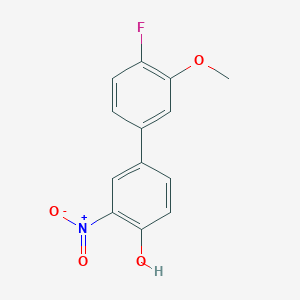
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% (4-MCP-2-NP) is an organic compound with a wide range of applications in scientific research. 4-MCP-2-NP is an aromatic nitro compound with a polar nitro group, an aromatic ring with a methyl group, and a chlorine atom. It has a molar mass of 239.6 g/mol and a melting point of 63-65 °C. 4-MCP-2-NP is soluble in ethanol, acetone, and ethyl acetate, and is insoluble in water.
Wirkmechanismus
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is an aromatic nitro compound, meaning that it can undergo a variety of reactions, depending on the conditions. In aqueous solutions, the nitro group can be reduced to a hydroxyl group by sodium borohydride, which can then be further oxidized to a carboxyl group. In organic solutions, the nitro group can undergo nucleophilic substitution reactions, such as the S N 2 reaction with halide ions. The chlorine atom in 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% can also undergo electrophilic substitution reactions, such as the S N 1 reaction with a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% are not well understood. It is known to be an irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is also known to be toxic to aquatic organisms, so it should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is its versatility in a variety of reactions. It is a relatively stable compound, so it can be stored for long periods of time without significant degradation. It is also soluble in organic solvents, making it easy to use in laboratory experiments. However, it is toxic and can cause irritation, so it should be handled with care and used in a well-ventilated area.
Zukünftige Richtungen
Future research on 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% could focus on its potential applications in the development of new materials and drugs. It could also be studied for its potential use as an antioxidant or as an inhibitor of enzymes involved in metabolic pathways. Additionally, further research could be done on the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%, as well as its toxicity to aquatic organisms. Finally, more research could be done on the synthesis of 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95%, in order to improve its yield and purity.
Synthesemethoden
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is synthesized through a two-step method. The first step involves the nitration of 3-chloro-4-methylphenol with nitric acid and sulfuric acid. The second step involves the reduction of the nitro group to a hydroxyl group with sodium borohydride. The overall reaction is shown below:
3-Chloro-4-methylphenol + Nitric acid + Sulfuric acid → 4-(3-Chloro-4-methylphenyl)-2-nitrophenol
4-(3-Chloro-4-methylphenyl)-2-nitrophenol + Sodium borohydride → 4-(3-Chloro-4-methylphenyl)-2-hydroxy-phenol
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and in the synthesis of other compounds. It can also be used as a catalyst in the oxidation of alcohols and in the synthesis of heterocyclic compounds. 4-(3-Chloro-4-methylphenyl)-2-nitrophenol, 95% is also used in the synthesis of photochemically active compounds, such as dyes, for use in various applications, including the development of new materials.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(7-10)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMDBUHOFYZVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686276 |
Source


|
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2-nitrophenol | |
CAS RN |
1262002-47-0 |
Source


|
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














